molecular formula C16H12Cl3N5O B14996046 5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14996046
M. Wt: 396.7 g/mol
InChI Key: SBGMJYXAAJNFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Chlorobenzyl and Dichlorophenyl Groups: These groups are typically introduced through Friedel-Crafts alkylation or acylation reactions, using chlorobenzyl chloride and dichlorophenyl chloride as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.

Biology

In biological research, 5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable tools in biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting the function of the target molecule. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simple triazole derivative with similar structural features.

    5-amino-1-(4-methylbenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide: A closely related compound with a methyl group instead of a chlorobenzyl group.

    5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: A derivative with fluorine atoms instead of chlorine atoms.

Uniqueness

The uniqueness of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups. The presence of both chlorobenzyl and dichlorophenyl groups, along with the amino and triazole functionalities, gives it distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl3N5O

Molecular Weight

396.7 g/mol

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H12Cl3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25)

InChI Key

SBGMJYXAAJNFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.